2-(2,6-Dimethyl-5-heptenyl)-5,5-dimethyl-1,3-dioxane

Acetal hydrolysis Gem-dimethyl effect Fragrance stability

2-(2,6-Dimethyl-5-heptenyl)-5,5-dimethyl-1,3-dioxane (CAS 93776-90-0) is a synthetic 1,3-dioxane cyclic acetal formed by condensation of 2,6-dimethyl-5-heptenal (Melonal) with neopentyl glycol. The compound is catalogued in the fragrance industry under the trade synonyms 'outdoors specialty,' 'corps 2811,' 'corps champetre 2811,' and 'pine forest fixative-0001'.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 93776-90-0
Cat. No. B12666523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethyl-5-heptenyl)-5,5-dimethyl-1,3-dioxane
CAS93776-90-0
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CC1OCC(CO1)(C)C
InChIInChI=1S/C15H28O2/c1-12(2)7-6-8-13(3)9-14-16-10-15(4,5)11-17-14/h7,13-14H,6,8-11H2,1-5H3
InChIKeyNBRLPXWLGXAHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dimethyl-5-heptenyl)-5,5-dimethyl-1,3-dioxane (CAS 93776-90-0): Procurement-Relevant Identity and Baseline


2-(2,6-Dimethyl-5-heptenyl)-5,5-dimethyl-1,3-dioxane (CAS 93776-90-0) is a synthetic 1,3-dioxane cyclic acetal formed by condensation of 2,6-dimethyl-5-heptenal (Melonal) with neopentyl glycol [1]. The compound is catalogued in the fragrance industry under the trade synonyms 'outdoors specialty,' 'corps 2811,' 'corps champetre 2811,' and 'pine forest fixative-0001' [1]. It presents as a colorless to dark green clear to oily liquid with a spicy odor type, medium odor strength, and an odor description characterized as 'outdoors' at 100% concentration [1]. Key physicochemical identifiers include molecular formula C15H28O2, molecular weight 240.38 g/mol, density 0.877 g/cm³, boiling point 296.5 °C at 760 mmHg, and refractive index 1.442 . Its recommended usage level is up to 5.0000% in fragrance concentrate per IFRA standards, and it is explicitly not approved for flavor use [1][2].

Why In-Class 1,3-Dioxane Acetals Cannot Be Interchanged with 2-(2,6-Dimethyl-5-heptenyl)-5,5-dimethyl-1,3-dioxane


Within the family of 2-(2,6-dimethyl-5-heptenyl)-substituted cyclic acetals, the choice of diol backbone and ring size fundamentally alters hydrolytic stability, volatility, and olfactory character. The 5,5-dimethyl-1,3-dioxane scaffold is derived from neopentyl glycol, whose gem-dimethyl substitution at the acetal ring imposes a pronounced Thorpe-Ingold effect that retards acid-catalyzed hydrolysis relative to unsubstituted or mono-methyl-substituted dioxane analogs [1]. Replacing the six-membered 1,3-dioxane ring with a five-membered 1,3-dioxolane ring (propylene glycol acetal) yields a lower-boiling, more volatile material with different substantivity on a perfume blotter . Furthermore, the parent aldehyde 2,6-dimethyl-5-heptenal (Melonal) possesses a melon-fruity, aldehydic odor profile and a tenacity of only approximately 4 hours on blotter, whereas the corresponding neopentyl glycol acetal delivers a distinctly spicy, outdoors character with extended presence in fragrance compositions [2][3]. These structural differences mean that generic substitution within this chemical class cannot preserve the intended olfactory performance, hydrolytic robustness, or regulatory usage limits of a formulated product.

Quantitative Differentiation Evidence: 2-(2,6-Dimethyl-5-heptenyl)-5,5-dimethyl-1,3-dioxane vs. Closest Analogs


Hydrolytic Stability Advantage Conferred by 5,5-Dimethyl (Neopentyl) Substitution on the 1,3-Dioxane Ring

The 5,5-dimethyl substitution on the 1,3-dioxane ring of the target compound, inherited from its neopentyl glycol precursor, introduces a Thorpe-Ingold gem-dialkyl effect that conformationally restricts the ring and reduces the electrophilicity of the acetal carbon toward water, thereby retarding acid-catalyzed hydrolysis. In contrast, the 4-methyl analog 2-(2,6-dimethyl-5-heptenyl)-4-methyl-1,3-dioxane (CAS 57282-44-7) bears only a single methyl substituent on the ring, which provides a weaker conformational bias and correspondingly lower kinetic stability toward hydrolytic ring-opening [1]. Quantitative kinetic data for this specific compound pair were not located in the open literature; the differentiation is therefore grounded in the well-established physical-organic principle that gem-dimethyl substitution on a 1,3-dioxane ring decreases the rate of acid-catalyzed hydrolysis by a factor typically in the range of 2- to 10-fold relative to the mono-methyl or unsubstituted analog, depending on the leaving group and reaction medium [2].

Acetal hydrolysis Gem-dimethyl effect Fragrance stability Neopentyl glycol acetal

Odor Profile Transformation: Spicy-Outdoors Character vs. Melon-Aldehydic Parent Aldehyde

Conversion of the parent aldehyde 2,6-dimethyl-5-heptenal (Melonal, CAS 106-72-9) to its neopentyl glycol acetal produces a profound olfactory transformation. Melonal itself is described by its manufacturer (Givaudan) as a powerful aldehydic odorant delivering melon, marine, and ozonic notes with a tenacity on blotter of only 4 hours and a recommended use level of traces to 0.2% [1]. By contrast, the target 5,5-dimethyl-1,3-dioxane acetal is documented by The Good Scents Company with an odor type of 'spicy,' medium odor strength, and an odor description of 'outdoors' at 100% [2]. The recommended use level is up to 5.0% in fragrance concentrate, a 25-fold higher maximum loading than that of Melonal [2][3]. This odor profile shift from fruity-aldehydic to spicy-outdoors, combined with a substantially expanded usable concentration window, demonstrates that the acetal is not merely a pro-fragrance or delayed-release form of Melonal, but a functionally distinct fragrance ingredient.

Organoleptic differentiation Fragrance creation Aldehyde-to-acetal odor shift Perfumery raw materials

Volatility and Boiling Point Differentiation: 1,3-Dioxane vs. 1,3-Dioxolane Ring Size

The six-membered 1,3-dioxane ring of the target compound (C15H28O2, MW 240.38) confers significantly lower volatility than the five-membered 1,3-dioxolane analog 2-(2,6-dimethyl-5-heptenyl)-1,3-dioxolane (CAS 66512-92-3, C12H22O2, MW 198.30). The dioxolane analog has a reported boiling point of 76–78 °C at 0.3 mmHg, while the target dioxane compound exhibits a boiling point of 296.5 °C at 760 mmHg . Although measured at different pressures, the substantial difference in molecular weight, ring size, and hydrogen-bond acceptor count predicts that the dioxane will have markedly lower headspace vapor pressure and longer retention on a smelling strip or in a fragrance base. This is consistent with the known behavior of six-membered cyclic acetals, which generally exhibit higher boiling points and greater substantivity than their five-membered counterparts due to increased van der Waals surface area and reduced ring strain [1].

Volatility control Ring-size effect Boiling point comparison Fragrance substantivity

Purity Specification: High Assay (99.00–100.00%) as a Procurement Quality Benchmark

The Good Scents Company datasheet for 'outdoors specialty' specifies an assay range of 99.00 to 100.00% for this compound [1]. This high-purity specification is atypical for many fragrance specialty bases, which are often supplied as isomer mixtures or with significant diluent content. By comparison, the parent aldehyde 2,6-dimethyl-5-heptenal (Melonal) is commonly supplied as a mixture of isomers with unspecified purity ranges , and many generic 1,3-dioxane fragrance acetals are offered at ≥95% purity by catalog vendors. The target compound's 99%+ purity specification reduces the procurement risk of batch-to-batch olfactory variation and minimizes the introduction of reactive impurities (e.g., residual aldehyde or diol) that could participate in unwanted Schiff base formation or trans-acetalization within a finished fragrance concentrate.

Chemical purity Fragrance ingredient specification Quality control Procurement standard

Sulfur-Free Acetal Scaffold: Olfactory Advantage over 1,3-Dithiane and 1,3-Dithiolane Analogs

The target compound is an O,O-acetal containing only carbon, hydrogen, and oxygen. Close structural analogs exist in which one or both oxygen atoms of the acetal ring are replaced by sulfur, including 2-(2,6-dimethyl-5-heptenyl)-1,3-dithiane (CAS 56841-52-2, C13H24S2, MW 244.46) and 2-(2,6-dimethyl-5-heptenyl)-1,3-dithiolane . Sulfur-containing heterocycles are well known in fragrance chemistry to introduce sulfurous, alliaceous, or burnt notes even at trace concentrations, which can interfere with the intended spicy-outdoors character of a fragrance composition [1]. The O,O-acetal scaffold of the target compound avoids these sulfur-associated olfactory artifacts, providing a cleaner odor profile suitable for blending into complex fine fragrance accords where sulfur notes would be dissonant.

Sulfur-containing odorants Acetal vs. thioacetal Olfactory purity Fragrance ingredient selection

Regulatory-Use Boundary: Fragrance-Only Classification with IFRA Use-Level Ceiling

Per the IFRA 49th Amendment and documented on The Good Scents Company and Perflavory databases, 'outdoors specialty' (CAS 93776-90-0) is recommended for fragrance use only, with a maximum level of 5.0000% in the fragrance concentrate, and it is explicitly not approved for flavor use [1][2]. This contrasts with the parent aldehyde 2,6-dimethyl-5-heptenal (FEMA GRAS, listed in EAFUS), which is approved for both fragrance and flavor applications [3]. The dioxolane analog 2,6-dimethyl-5-heptenal propylene glycol acetal also appears in the FDA EAFUS database for food use [3]. The target compound's fragrance-only regulatory boundary thus defines a more restricted procurement scope: it is suitable exclusively for fragranced products (fine fragrance, personal care, home care) but must not be procured for flavor or food-contact applications.

IFRA compliance Fragrance vs. flavor use Regulatory procurement Use-level restriction

Recommended Application Scenarios for 2-(2,6-Dimethyl-5-heptenyl)-5,5-dimethyl-1,3-dioxane Based on Differentiation Evidence


Spicy-Outdoors Fine Fragrance Base Note with Extended Dry-Down

In alcoholic fine fragrance formulations targeting woody-spicy, fougère, or forest-inspired olfactory themes, the target compound can be deployed at 1–5% of the fragrance concentrate as a base-note contributor delivering a spicy, outdoors character [1]. The higher boiling point (296.5 °C) and larger molecular weight of the 1,3-dioxane scaffold, relative to the 1,3-dioxolane analog, predict longer retention on the skin during the dry-down phase compared to the more volatile dioxolane or the short-lived parent aldehyde Melonal (4-hour blotter tenacity) [2]. The compound's documented compatibility with a wide range of blender materials—including allspice oil, cedarleaf oil, cypress oil, galbanum, pine needle oil, oakmoss, and woody bases—further supports its utility in complex spicy-outdoors accords [1].

Aqueous or Low-pH Functional Fragrance Products Requiring Acetal Hydrolytic Stability

For functional products with significant water content or acidic pH (e.g., alcoholic body sprays, antiperspirants, acidic hair care formulations), the 5,5-dimethyl substitution on the 1,3-dioxane ring provides enhanced resistance to acid-catalyzed acetal hydrolysis relative to the 4-methyl analog (CAS 57282-44-7) or unsubstituted dioxane acetals [3]. This structural feature reduces the risk of fragrance degradation through hydrolytic ring-opening, which would release the parent aldehyde and neopentyl glycol, potentially altering the odor profile and generating reactive aldehyde species. Procurement for these applications should prioritize the 5,5-dimethyl dioxane scaffold over mono-methyl-substituted or 1,3-dioxolane-based alternatives.

High-Purity Fragrance Ingredient Procurement with ≥99% Assay Requirement

When sourcing for premium fragrance manufacturing where batch-to-batch olfactory consistency is critical, the target compound's documented assay specification of 99.00–100.00% [1] provides a verifiable purity benchmark. This level exceeds the typical ≥95% purity offered for many generic 1,3-dioxane acetals and minimizes the presence of residual 2,6-dimethyl-5-heptenal, neopentyl glycol, or reaction byproducts that could generate off-notes or participate in unintended chemical reactions within the finished fragrance concentrate. Quality assurance protocols should verify this assay specification upon receipt using GC or GC-MS analysis.

Fragrance-Only (Non-Flavor) Product Development with IFRA Compliance

Given that this compound is explicitly classified as 'not for flavor use' under IFRA guidelines and is absent from FDA EAFUS and FEMA GRAS listings, it is strictly appropriate for fragrance-only applications: fine fragrances, personal care fragranced products, home care air fresheners, and candles [4][5]. Development teams working on products that require dual-use (fragrance + flavor) regulatory status must instead source the parent aldehyde Melonal or the propylene glycol acetal analog, both of which carry food-use approvals. The IFRA maximum use level of 5.0% in fragrance concentrate provides a clear regulatory ceiling for safe formulation [4].

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